The Discovery and Synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20): A Potent and Selective ATR Kinase Inhibitor
The Discovery and Synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20): A Potent and Selective ATR Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine, also known as AZ20, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA damage response (DDR) pathway, playing a key role in maintaining genomic integrity.[2][3] Its inhibition is a promising therapeutic strategy in oncology, particularly for tumors with specific DNA repair deficiencies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AZ20.
Discovery and Biological Activity
AZ20 was identified through the optimization of a high-throughput screening hit.[1] It belongs to a series of sulfonylmorpholinopyrimidines designed to exhibit potent and selective ATR inhibition.[1] The compound demonstrates significant in vitro and in vivo antitumor activity.[1][2][4]
Enzymatic and Cellular Potency
AZ20 is a highly potent inhibitor of ATR kinase, with an IC50 of 5 nM in a cell-free assay.[1][4][5] It exhibits good selectivity over other related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as mTOR, and excellent selectivity over ATM and DNA-PK.[2][4] In cellular assays, AZ20 effectively inhibits the ATR-mediated phosphorylation of its downstream target, Chk1, in HT29 colorectal adenocarcinoma tumor cells with an IC50 of 50 nM.[1][5]
Table 1: In Vitro Inhibitory Activity of AZ20
| Target | IC50 (nM) | Assay Type |
| ATR | 5 | Cell-free kinase assay |
| mTOR | 38 | Cell-free kinase assay |
| DNA-PK | >10,000 | Cell-free kinase assay |
| PI3Kα | 13,000 | Cell-free kinase assay |
| pChk1 (Ser345) | 50 | HT29 Cellular Assay |
Data sourced from Foote et al., J Med Chem. 2013[1] and MedchemExpress product datasheet.[5]
In Vitro and In Vivo Efficacy
AZ20 potently inhibits the growth of LoVo colorectal adenocarcinoma tumor cells in vitro.[1] Furthermore, at well-tolerated oral doses, it leads to significant tumor growth inhibition in LoVo xenograft models in nude mice.[1][4] Dosing regimens of 25 mg/kg twice daily or 50 mg/kg once daily have shown efficacy.[4] This in vivo activity is associated with a sustained elevation of γH2AX pan-nuclear staining in the tumor tissue, a marker of DNA damage, while showing only a transient increase in mouse bone marrow, suggesting a favorable therapeutic index.[3][4]
Signaling Pathway
ATR is a key sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks. Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1). This initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. By inhibiting ATR, AZ20 prevents the activation of Chk1 and the subsequent downstream signaling, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with a high reliance on the ATR pathway.
Synthesis of AZ20
The synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20) involves a multi-step process. The core pyrimidine structure is assembled, followed by the introduction of the indole and morpholine moieties.
Synthetic Workflow
The general synthetic strategy involves the construction of a 2,4,6-trisubstituted pyrimidine scaffold. Key starting materials include a protected indole precursor and a cyclopropyl derivative. The final steps involve coupling of the substituted pyrimidine with (3R)-3-methylmorpholine and subsequent deprotection.
Experimental Protocols
Synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20)
The following is a representative synthetic protocol based on the procedures described in the literature.
Step 1: Synthesis of 4-chloro-2-(1H-indol-4-yl)-6-(1-(methylsulfonyl)cyclopropyl)pyrimidine
To a solution of 1H-indole-4-carboxamidine hydrochloride in a suitable solvent such as 2-methoxyethanol is added a base, for example, sodium ethoxide. The mixture is stirred at room temperature before the addition of 2,4-dichloro-6-(1-(methylsulfonyl)cyclopropyl)pyrimidine. The reaction mixture is then heated to reflux for several hours. After cooling, the product is isolated by precipitation or extraction and purified by column chromatography.
Step 2: Synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20)
A mixture of 4-chloro-2-(1H-indol-4-yl)-6-(1-(methylsulfonyl)cyclopropyl)pyrimidine, (3R)-3-methylmorpholine, and a non-nucleophilic base such as N,N-diisopropylethylamine in a solvent like 2-butanol is heated to reflux for an extended period. The reaction progress is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the final product, AZ20.
ATR Kinase Inhibition Assay
The potency of AZ20 against ATR kinase can be determined using a biochemical assay. The following is a general protocol.
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Reagents and Materials:
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Recombinant human ATR/ATRIP complex
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GST-p53 substrate
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ATP
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Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)
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AZ20 stock solution in DMSO
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384-well plates
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Detection reagents (e.g., HTRF-based detection with anti-phospho-p53 and anti-GST antibodies)
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-
Procedure:
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A serial dilution of AZ20 is prepared in DMSO and then diluted in assay buffer.
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The ATR/ATRIP enzyme and GST-p53 substrate are mixed in the assay buffer.
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The compound dilutions are added to the wells of a 384-well plate.
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The enzyme/substrate mixture is then added to the wells.
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The kinase reaction is initiated by the addition of ATP.
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The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
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The reaction is stopped by the addition of a solution containing EDTA.
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Detection reagents are added, and the plate is incubated to allow for antibody binding.
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The signal (e.g., HTRF ratio) is read on a plate reader.
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IC50 values are calculated by fitting the data to a four-parameter logistic equation.
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Cellular Chk1 Phosphorylation Assay
This assay measures the ability of AZ20 to inhibit ATR-mediated phosphorylation of Chk1 in a cellular context.
-
Reagents and Materials:
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HT29 cells
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Cell culture medium (e.g., McCoy's 5A with 10% FBS)
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DNA damaging agent (e.g., Hydroxyurea or UV radiation)
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AZ20 stock solution in DMSO
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Lysis buffer
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Antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and appropriate secondary antibodies
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Western blotting or ELISA reagents
-
-
Procedure:
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HT29 cells are seeded in multi-well plates and allowed to adhere overnight.
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Cells are pre-treated with a serial dilution of AZ20 for a specified time (e.g., 1-2 hours).
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DNA damage is induced by treating the cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 2-4 hours).
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Cells are harvested and lysed.
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Protein concentration in the lysates is determined.
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The levels of phosphorylated Chk1 and total Chk1 are analyzed by Western blotting or ELISA.
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The ratio of phospho-Chk1 to total Chk1 is calculated for each treatment condition.
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IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
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Conclusion
(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20) is a potent and selective ATR kinase inhibitor with demonstrated preclinical antitumor activity. Its well-defined mechanism of action, synthetic accessibility, and favorable in vivo properties make it a valuable tool for further investigation into ATR biology and a promising candidate for clinical development in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
